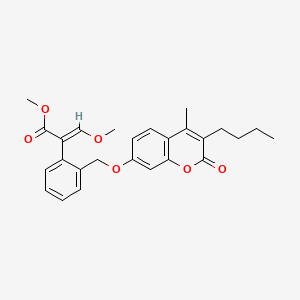
嘧菌酯
描述
Coumoxystrobin is a member of the class of coumarins that is the methyl ester of (2E)-2-(2-{[(3-butyl-4-methyl-2-oxochromen-7-yl)oxy]methyl}phenyl)-3-methoxyprop-2-enoic acid. A fungicide active against various fungal infections including downy mildew, blight, powdery mildew and rice blast. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is an enoate ester, an enol ether, an aromatic ether, a member of coumarins, a methyl ester and a methoxyacrylate strobilurin antifungal agent.
科学研究应用
农业杀菌剂
嘧菌酯作为一种农业杀菌剂被广泛使用,因为它对多种真菌病原体有效。 它对霜霉病、疫病、白粉病和稻瘟病等疾病特别有效 . 它作为线粒体细胞色素-bc1 复合物抑制剂,使其成为一种有效的抗真菌剂,破坏真菌细胞的能量产生 .
园艺作物病害防治
研究表明,嘧菌酯在控制园艺作物病害方面有效,例如由荔枝疫霉引起的荔枝霜霉病。 该化合物在收获前和收获后应用中都显示出前景,显着降低了病害严重程度并提高了作物产量 .
促进植物生长
虽然嘧菌酯主要是一种杀菌剂,但它也可能对植物生长有间接益处。通过保护植物免受真菌病害,它可以帮助维持或改善植物健康,进而可以导致更好的生长和产量。 然而,对植物生长的直接影响尚无充分的文献记载,需要进一步研究 .
环境影响研究
嘧菌酯的环境影响是积极研究的领域。已经进行了研究以了解其对非目标物种(如藻类)的影响及其在水生生态系统中生物积累的潜力。 这些研究对于评估该化合物的生态安全性至关重要 .
安全和法规遵从性
嘧菌酯的安全性概况和监管状态是重要的考虑因素。 安全数据表提供有关操作、存储和急救措施的信息,确保该化合物的使用安全并符合监管标准 .
商业供应和市场分析
嘧菌酯的商业供应受市场力量和监管批准的影响。市场报告和分析提供有关生产、消费和影响其供应的因素的见解。 这些信息对于农业部门的利益相关者至关重要 .
作用机制
Target of Action
Coumoxystrobin, also known as Coumoxystrobine, is a type of fungicide that belongs to the group of QoI (Quinone outside Inhibitors) fungicides . The primary target of Coumoxystrobin is the cytochrome bc1 complex, specifically at the Quinone ‘outer’ (Qo) binding site . This complex is a crucial component of the electron transport chain in mitochondria, playing a vital role in cellular respiration and energy production .
Mode of Action
Coumoxystrobin acts by inhibiting the cytochrome bc1 complex at the Qo site . This inhibition blocks the transfer of electrons, thereby disrupting the electron transport chain . As a result, the pathogen’s ability to produce energy is hindered, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by Coumoxystrobin is the mitochondrial electron transport chain . By inhibiting the cytochrome bc1 complex, Coumoxystrobin disrupts the normal flow of electrons within this pathway . This disruption prevents the synthesis of ATP, the main energy currency of the cell, leading to energy depletion and eventual death of the pathogen .
Pharmacokinetics
Like other fungicides, the bioavailability of coumoxystrobin is likely influenced by factors such as its formulation, the method of application, and the target organism’s physiology .
Result of Action
The primary result of Coumoxystrobin’s action is the effective control of various fungal infections, including downy mildew, blight, powdery mildew, and rice blast . By inhibiting the pathogen’s energy production, Coumoxystrobin prevents the growth and reproduction of the fungus, thereby controlling the spread of the infection .
Action Environment
The efficacy and stability of Coumoxystrobin can be influenced by various environmental factors. While specific data on Coumoxystrobin is limited , factors such as temperature, humidity, and pH often impact the activity of fungicides. Additionally, the presence of other organisms in the environment can also influence the action of Coumoxystrobin. For instance, the presence of alternative oxidase (AOX) inhibitors can significantly enhance the activity of Coumoxystrobin against certain pathogens .
生化分析
Biochemical Properties
Coumoxystrobin plays a significant role in biochemical reactions by inhibiting the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, which is essential for fungal growth and reproduction . Coumoxystrobin interacts with enzymes such as cytochrome bc1 complex and proteins involved in the mitochondrial respiratory chain . The nature of these interactions involves binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and inhibiting cellular respiration .
Cellular Effects
Coumoxystrobin has profound effects on various types of cells and cellular processes. In fungal cells, it inhibits sporangial germination and mycelial growth, leading to the suppression of fungal development . Coumoxystrobin influences cell function by disrupting cell signaling pathways related to energy production and metabolism . It also affects gene expression by inhibiting the transcription of genes involved in mitochondrial respiration . Additionally, coumoxystrobin impacts cellular metabolism by reducing ATP levels, which are crucial for cellular activities .
Molecular Mechanism
The molecular mechanism of coumoxystrobin involves its action as a mitochondrial cytochrome-bc1 complex inhibitor . It binds to the Qo site of the cytochrome bc1 complex, preventing the transfer of electrons from ubiquinol to cytochrome c1 . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in fungi . Coumoxystrobin also induces oxidative stress by increasing the production of reactive oxygen species (ROS), further contributing to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of coumoxystrobin have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against fungal pathogens . Prolonged exposure to coumoxystrobin can lead to the degradation of the compound, reducing its efficacy . Long-term effects on cellular function include sustained inhibition of mitochondrial respiration and energy production, leading to cell death .
Dosage Effects in Animal Models
The effects of coumoxystrobin vary with different dosages in animal models. At low doses, coumoxystrobin effectively inhibits fungal growth without causing significant toxicity . At high doses, coumoxystrobin can exhibit toxic effects, including liver and kidney damage . Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of coumoxystrobin .
Metabolic Pathways
Coumoxystrobin is involved in metabolic pathways related to mitochondrial respiration . It interacts with enzymes such as cytochrome bc1 complex and affects the metabolic flux by inhibiting the electron transport chain . This inhibition leads to a decrease in ATP production and an increase in ROS levels, which can cause oxidative damage to cellular components . Coumoxystrobin also affects metabolite levels by altering the balance of redox reactions in the cell .
Transport and Distribution
Within cells and tissues, coumoxystrobin is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Coumoxystrobin’s localization and accumulation within cells are influenced by its lipophilic nature, allowing it to integrate into mitochondrial membranes and exert its inhibitory effects on the cytochrome bc1 complex .
Subcellular Localization
Coumoxystrobin is primarily localized in the mitochondria, where it exerts its activity by inhibiting the cytochrome bc1 complex . The compound’s targeting signals and post-translational modifications direct it to the mitochondrial membrane, ensuring its effective interaction with the electron transport chain . This subcellular localization is crucial for coumoxystrobin’s antifungal activity, as it allows the compound to disrupt mitochondrial respiration and energy production in fungal cells .
属性
IUPAC Name |
methyl (E)-2-[2-[(3-butyl-4-methyl-2-oxochromen-7-yl)oxymethyl]phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-5-6-10-21-17(2)20-13-12-19(14-24(20)32-26(21)28)31-15-18-9-7-8-11-22(18)23(16-29-3)25(27)30-4/h7-9,11-14,16H,5-6,10,15H2,1-4H3/b23-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVRPJSBNHNJSI-XQNSMLJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3C(=COC)C(=O)OC)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3/C(=C\OC)/C(=O)OC)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058200 | |
| Record name | Coumoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850881-70-8 | |
| Record name | Coumoxystrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850881-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumoxystrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850881708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (E)-2-[2-[(3-butyl-4-methyl-2-oxochromen-7-yl)oxymethyl]phenyl]-3-methoxyprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMOXYSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/521R9X5RXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Coumoxystrobin belongs to the strobilurin class of fungicides, which are known to inhibit fungal growth by disrupting cellular respiration. Specifically, Coumoxystrobin binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. [, ] This binding prevents electron transfer within Complex III, ultimately halting the production of ATP, the essential energy currency of cells. [, ] This disruption of energy production leads to the death of the fungal cells.
ANone: Coumoxystrobin is characterized by the following:
- Molecular Formula: C22H25NO5 []
- Molecular Weight: 383.44 g/mol []
- Spectroscopic Data: The structure of Coumoxystrobin and its intermediates have been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and elemental analysis. []
A: Studies have shown that the coumarin group in Coumoxystrobin plays a crucial role in its fungicidal activity. [] Replacing the coumarin group with substituted pyrazole moieties led to the discovery of Pyraoxystrobin, another potent fungicide. [] This suggests that modifications to this region of the molecule can significantly influence its activity and potentially lead to the development of novel fungicides.
ANone: Coumoxystrobin has demonstrated efficacy against various fungal diseases in field trials, including:
- Cucumber: Downy mildew and powdery mildew [, ]
- Rice: Sheath blight and blast [, ]
- Apple: Canker and ring rot [, ]
- Wheat: Powdery mildew and scab [, ]
A: Yes, like many other fungicides, the development of resistance to Coumoxystrobin is a concern. [, ] To combat this, researchers are exploring various strategies, including:
- Combination Therapy: Combining Coumoxystrobin with other fungicides with different modes of action, such as Fenamidone, Zoxamide, Proquinazid, Kresoxim-methyl, and others, has shown promise in reducing the development of resistance and enhancing fungicidal efficacy. [, , , , , , , , , ]
A: High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is a widely used method for quantifying Coumoxystrobin residues in apple and soil samples. [, ] This technique offers high sensitivity and selectivity for analyzing Coumoxystrobin in complex matrices.
A: Research on the environmental fate and ecotoxicological effects of Coumoxystrobin is crucial to assess its potential impact on non-target organisms and ecosystems. [, ] Studies are needed to determine its persistence in soil and water, potential for bioaccumulation, and effects on aquatic and terrestrial organisms.
ANone: Future research on Coumoxystrobin could focus on:
- Developing Novel Formulations: Exploring new formulations to improve Coumoxystrobin's stability, solubility, and bioavailability, potentially enhancing its efficacy and reducing application rates. [, , , ]
- Assessing Environmental Risks: Conducting comprehensive ecotoxicological studies to fully understand the long-term impacts of Coumoxystrobin on the environment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


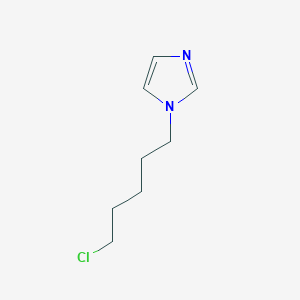

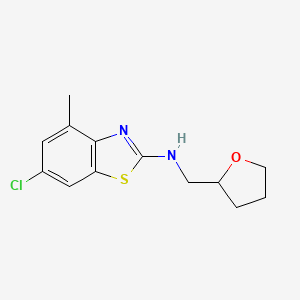

![3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1451904.png)

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1451906.png)
![4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine](/img/structure/B1451908.png)
![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1451909.png)
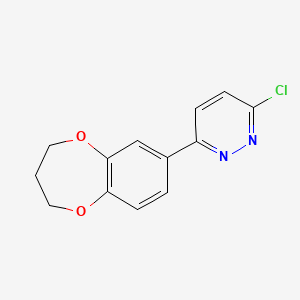
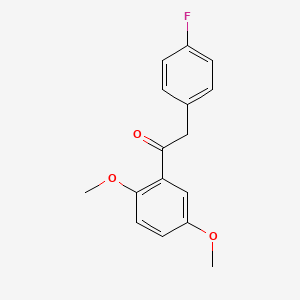
![3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine](/img/structure/B1451913.png)
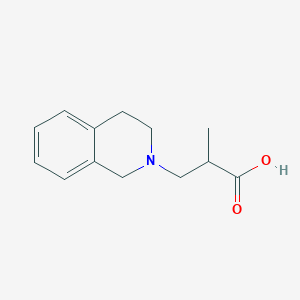
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol](/img/structure/B1451916.png)
